

Introduction: The Quinoline Scaffold in Drug Discovery

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Compound of Interest

Compound Name: **3-Bromoquinolin-6-ol**

Cat. No.: **B174115**

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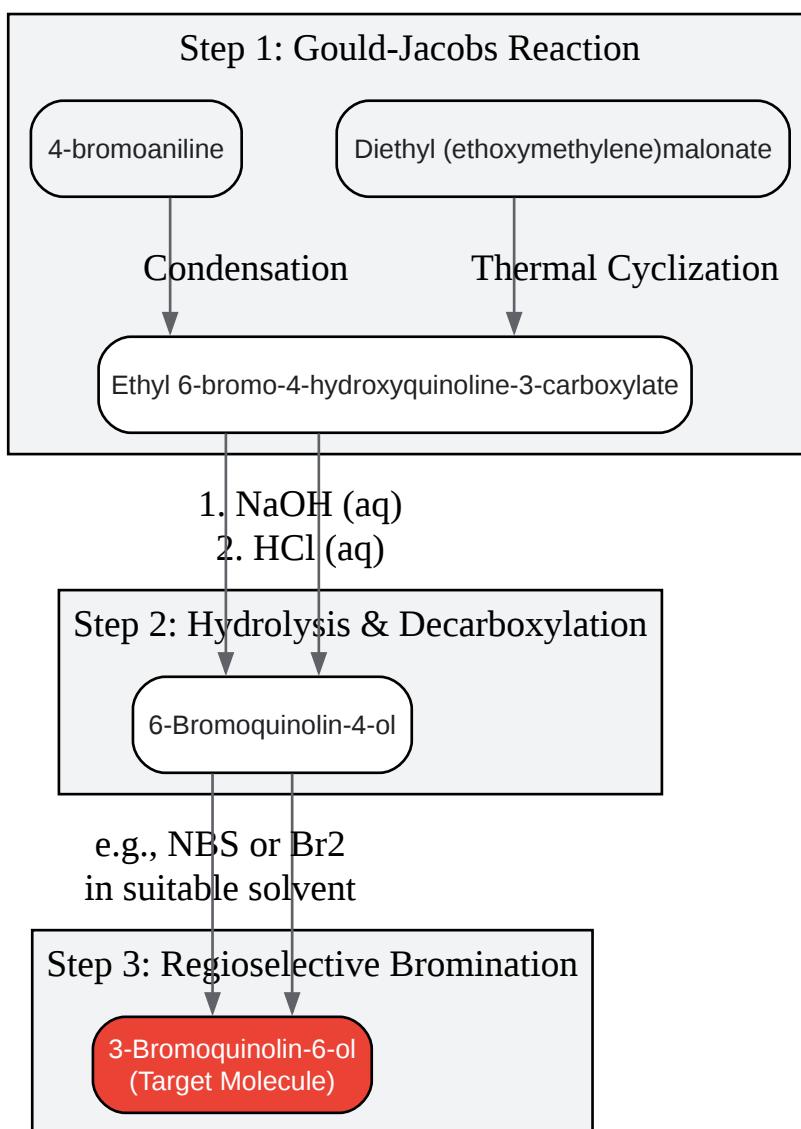
Quinoline and its derivatives represent a privileged class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.^[1] Their diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties, make them a focal point of drug discovery and development.^[1] The introduction of specific substituents, such as a bromine atom at the 3-position and a hydroxyl group at the 6-position, creates a molecule—**3-Bromoquinolin-6-ol**—with a unique electronic and steric profile. This profile is ripe for forming specific intermolecular interactions that dictate its crystal packing, which in turn influences critical physicochemical properties like solubility, stability, and bioavailability. Understanding the three-dimensional atomic arrangement through single-crystal X-ray diffraction is therefore a fundamental step in characterizing this compound for any future application.^{[2][3]}

Synthesis and Material Preparation

A high-purity, crystalline sample is the prerequisite for successful structural determination. While a direct, published synthesis for **3-Bromoquinolin-6-ol** is not readily available, a reliable pathway can be proposed by adapting established reactions for analogous quinoline systems.^{[4][5]}

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis can be envisioned starting from 4-bromoaniline and proceeding through a Gould-Jacobs-type reaction to construct the quinolinol core, followed by a regioselective bromination.

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Caption: Proposed synthetic pathway for **3-Bromoquinolin-6-ol**.

Experimental Protocol: Single Crystal Growth

The causality behind crystal growth methodologies lies in creating a state of supersaturation from which the solute can slowly and orderly precipitate. The choice of solvent and technique is critical.

Protocol: Slow Evaporation Method

- Solvent Screening: Dissolve small amounts of purified **3-Bromoquinolin-6-ol** in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to identify one in which the compound has moderate solubility.
- Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.
- Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust or particulate matter that could act as unwanted nucleation sites.
- Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.
- Isolation: Place the vial in a vibration-free environment. Allow the solvent to evaporate slowly over several days to weeks. Monitor for the formation of well-defined, single crystals.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[2][6] The technique relies on the diffraction pattern produced when a beam of X-rays interacts with the ordered electron density of the crystal lattice.[3][7]

Experimental Workflow

The process from crystal to final structure is a systematic workflow. Each step is designed to ensure data quality and lead to an accurate and refinable structural model.[7]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in a diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo

$\text{K}\alpha$ radiation). The crystal is rotated, and a series of diffraction images are collected by a detector.[7][8]

- Structure Solution and Refinement: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. From this map, atomic positions are determined. The structural model is then refined against the experimental data to optimize parameters like atomic coordinates, bond lengths, and angles.[9]

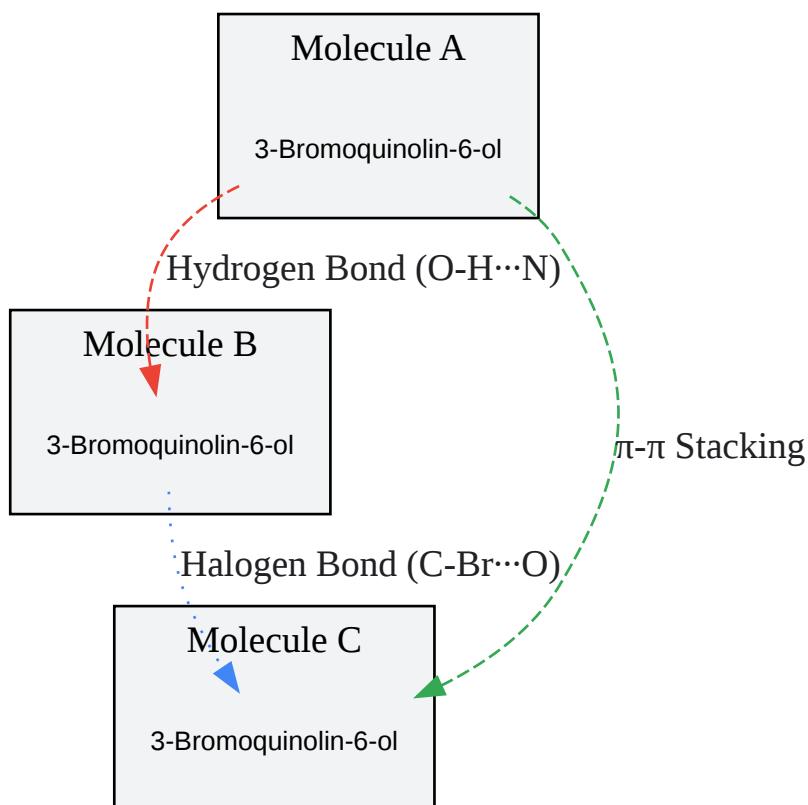
Structural Analysis and Intermolecular Interactions

The crystal structure of **3-Bromoquinolin-6-ol** is predicted to be dominated by a network of non-covalent interactions, which are crucial in crystal engineering and for understanding the properties of active pharmaceutical ingredients (APIs).[10][11][12] The presence of a hydroxyl group (a strong hydrogen bond donor and acceptor), a quinoline nitrogen (acceptor), and a bromine atom (a potential halogen bond donor) creates a rich landscape for supramolecular assembly.

Predicted Key Interactions

Based on the analysis of related halo-substituted quinolones, the following interactions are anticipated to be the primary drivers of the crystal packing.[10][12][13]

- Hydrogen Bonding (O-H \cdots N): The strongest and most directional interaction is expected to be the hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of the quinoline ring of an adjacent molecule. This is a classic, robust synthon in heterocyclic chemistry.
- Halogen Bonding (C-Br \cdots O): The bromine atom at the 3-position possesses a region of positive electrostatic potential known as a "sigma-hole" along the C-Br bond axis.[14] This electrophilic region can interact favorably with a nucleophilic site, such as the oxygen atom of the hydroxyl group on a neighboring molecule. This type of interaction is highly directional and plays a significant role in the crystal engineering of halogenated compounds.[12]
- π - π Stacking: The planar aromatic quinoline rings are likely to engage in π - π stacking interactions. These can occur in a face-to-face or offset (head-to-tail) manner, contributing to the overall stability of the crystal lattice.[11]



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Caption: Predicted primary non-covalent interactions in the crystal lattice.

Comparative Crystallographic Data

To provide a predictive baseline, the following table summarizes key crystallographic parameters from related quinoline derivatives. These values offer an educated estimate of what might be observed for **3-Bromoquinolin-6-ol**.

Parameter	2-(2-chloroethyl)quinoline Derivative[8]	Chloro-/Fluoroquinolones[10]	Predicted for 3-Bromoquinolin-6-ol
Crystal System	Monoclinic / Orthorhombic	Monoclinic	Monoclinic or Orthorhombic
Space Group	P2 ₁ /c, Pbca	P2 ₁ /c, P-1	P2 ₁ /c or similar centrosymmetric
Z (Molecules/Unit Cell)	4 or 8	2 or 4	2 or 4
Key Interactions	C-H···Cl, π-π stacking	N-H···X, Halogen Bonding, π-π	O-H···N, C-Br···O, π-π stacking

Conclusion and Future Work

This guide establishes a comprehensive, scientifically-grounded pathway for the synthesis, crystallization, and structural elucidation of **3-Bromoquinolin-6-ol**. By synthesizing insights from established chemical and crystallographic literature, it provides a robust framework for researchers. The critical next step is the execution of the proposed synthetic and crystallographic protocols. The resulting crystal structure will not only confirm the predicted intermolecular interactions but will also provide invaluable empirical data for structure-activity relationship (SAR) studies, aiding in the rational design of new quinoline-based therapeutic agents.

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